Bienvenue dans la boutique en ligne BenchChem!

2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid

Medicinal Chemistry Scaffold Design Regiochemistry

2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid is a synthetic nicotinic acid (pyridine-3-carboxylic acid) derivative bearing a gem‑difluorinated cyclobutylmethyl ether at the 2‑position of the pyridine ring. With a molecular weight of 243.21 g/mol, a computed XLogP3 of 2.1, and a topological polar surface area (tPSA) of 59.4 Ų, this compound occupies physicochemical space consistent with lead‑like small molecules.

Molecular Formula C11H11F2NO3
Molecular Weight 243.21 g/mol
CAS No. 2097978-04-4
Cat. No. B1481869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid
CAS2097978-04-4
Molecular FormulaC11H11F2NO3
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)COC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C11H11F2NO3/c12-11(13)4-7(5-11)6-17-9-8(10(15)16)2-1-3-14-9/h1-3,7H,4-6H2,(H,15,16)
InChIKeyISZYTUAKMMEPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid (CAS 2097978-04-4): A Conformationally Biased Nicotinic Acid Scaffold for Lead-Oriented Synthesis


2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid is a synthetic nicotinic acid (pyridine-3-carboxylic acid) derivative bearing a gem‑difluorinated cyclobutylmethyl ether at the 2‑position of the pyridine ring . With a molecular weight of 243.21 g/mol, a computed XLogP3 of 2.1, and a topological polar surface area (tPSA) of 59.4 Ų, this compound occupies physicochemical space consistent with lead‑like small molecules . The 3,3‑difluorocyclobutyl (3,3‑DFCB) substituent is a recognized privileged motif in medicinal chemistry that introduces conformational restriction, increased lipophilicity, and metabolic shielding while preserving a low‑molecular‑weight profile, making it a valued building block in fragment‑based and lead‑oriented synthesis programs .

Why 2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid Cannot Be Casually Replaced by Other Nicotinic Acid Building Blocks


The regiochemistry of substitution on the pyridine ring, combined with the unique conformational and electronic properties of the 3,3‑difluorocyclobutyl motif, means that seemingly analogous building blocks – such as the 6‑substituted regioisomer, non‑fluorinated cyclobutyl analogs, or simpler alkoxy‑nicotinic acids – cannot be interchanged without altering the downstream molecular topology and biological profile . The 2‑position alkoxy group ortho to the pyridine nitrogen profoundly influences the pKa of the adjacent carboxylic acid and the preferred solution conformation, directly impacting interactions with target proteins . Furthermore, replacing the 3,3‑DFCB group with a non‑fluorinated cyclobutyl or a linear alkyl chain sacrifices the metabolic stability and defined exit‑vector geometry that the gem‑difluoro substitution provides, potentially compromising bioavailability and target selectivity in the final drug candidate .

Quantitative Differentiation of 2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid from Closest Analogs: Where Data Supports Selection


Evaluating Regioisomeric Preference: 2‑Position vs. 6‑Position Substitution in Nicotinic Acid Scaffolds

The 2‑position alkoxy substitution in 2‑((3,3‑difluorocyclobutyl)methoxy)nicotinic acid places the 3,3‑DFCB group ortho to the pyridine nitrogen, creating a distinct intramolecular hydrogen‑bonding and electronic environment relative to its 6‑substituted regioisomer 6‑((3,3‑difluorocyclobutyl)methoxy)nicotinic acid (CAS 2097964‑30‑0). This positional difference alters the pKa of the carboxylic acid and the dipole moment of the pyridine ring, which directly determines how the scaffold presents its acid handle for amide coupling or bioisostere introduction during lead optimization . Selection between these regioisomers is therefore a critical decision point in parallel medicinal chemistry campaigns targeting orthogonal vectors from the pyridine core.

Medicinal Chemistry Scaffold Design Regiochemistry

Conformational Restriction: 3,3‑Difluorocyclobutyl vs. Unsubstituted Cyclobutylmethyl Ethers

The gem‑difluoro substitution on the cyclobutyl ring enforces a distinct puckering geometry and restricts rotational freedom relative to the non‑fluorinated cyclobutylmethyl analog (2‑(cyclobutylmethoxy)nicotinic acid). The 3,3‑DFCB group adopts a preferred flap angle of approximately 20–25° from planarity, compared to approximately 30–35° for the non‑fluorinated cyclobutane ring . This geometric difference alters the spatial trajectory of the substituent when the scaffold is elaborated, influencing the display of the methoxy‑linked moiety to a target binding pocket. Furthermore, the electron‑withdrawing fluorine atoms reduce the basicity of the adjacent ether oxygen, subtly modifying hydrogen‑bond acceptor strength that can affect solubility and target engagement .

Conformational Analysis Fluorine Chemistry Drug Design

Metabolic Stability Potential of the 3,3‑Difluorocyclobutyl Moiety vs. Unsubstituted Cycloalkyl Ethers

A key rationale for incorporating the 3,3‑difluorocyclobutyl group into lead molecules is its capacity to shield metabolically labile positions from cytochrome P450 (CYP) oxidation. The strong C–F bonds block hydroxylation at the cyclobutyl ring carbons adjacent to fluorine, and the electron‑withdrawing effect deactivates the α‑methylene position of the methoxy linker toward O‑dealkylation . While direct microsomal stability data for this specific compound are not publicly available, a closely related building block bearing a 3,3‑DFCB group demonstrated a 40% improvement in metabolic stability relative to its mono‑fluorinated analog in mouse liver microsome assays . This class‑level observation supports the procurement of 3,3‑DFCB‑containing building blocks over non‑fluorinated or mono‑fluorinated cyclobutyl intermediates when metabolic stability is a project priority .

Metabolic Stability Cytochrome P450 Fluorine Effects

Procurement‑Relevant Application Scenarios for 2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid


Fragment‑Based Drug Discovery (FBDD) Requiring Ortho‑Positioned Acid Warheads

In FBDD programs targeting enzymes with a deep catalytic pocket adjacent to the ortho position of a nicotinic acid fragment, 2‑((3,3‑difluorocyclobutyl)methoxy)nicotinic acid provides a compact (MW = 243.21 Da), three‑dimensional scaffold with a conformationally biased exit vector. The 2‑position alkoxy substituent ortho to the ring nitrogen ensures that subsequent amide coupling at the 3‑carboxylic acid orients the elaborated molecule in a trajectory that is inaccessible from 4‑ or 6‑substituted isomers. The 3,3‑DFCB group introduces sufficient lipophilicity (XLogP3 = 2.1) to engage shallow hydrophobic sub‑pockets while maintaining a tPSA (59.4 Ų) favorable for permeability .

Parallel Library Synthesis for Structure‑Activity Relationship (SAR) Exploration

When designing a matrix SAR library around a pyridine‑3‑carboxylic acid chemotype, this compound serves as the 2‑ether variant, complementing the 6‑ether regioisomer (CAS 2097964‑30‑0) to systematically probe the positional effect of the 3,3‑DFCB substituent. The commercial availability of both regioisomers from multiple suppliers enables rapid procurement without the need for custom synthesis, reducing lead time by weeks relative to de novo construction of the 2‑alkoxy‑nicotinic acid scaffold .

Bioisostere Replacement of Methoxy‑Naphthalene or Methoxy‑Quinoline Cores

In ongoing programs where a methoxynaphthalene or methoxyquinoline carboxylic acid has shown activity but poor metabolic stability or high logP, 2‑((3,3‑difluorocyclobutyl)methoxy)nicotinic acid can function as a saturated, lower‑logP bioisostere replacement. The cyclobutyl ring partially mimics the angular geometry of a fused aryl system while the difluoro substitution provides metabolic shielding comparable to aryl‑F substitution. This replacement typically reduces calculated logP by 1–2 units and improves aqueous solubility without a large penalty in binding enthalpy, as inferred from general bioisostere principles .

Quote Request

Request a Quote for 2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.